molecular formula C12H18N2 B8739717 1-(3-Ethylphenyl)piperazine CAS No. 3026-54-8

1-(3-Ethylphenyl)piperazine

Cat. No.: B8739717
CAS No.: 3026-54-8
M. Wt: 190.28 g/mol
InChI Key: JFZTZMUMBVJPFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Ethylphenyl)piperazine is a valuable arylpiperazine derivative serving as a key chemical building block in medicinal chemistry and drug discovery research. Piperazine rings are a common feature in a wide range of bioactive molecules and approved therapeutics, often used to optimize pharmacokinetic properties and as a scaffold to arrange pharmacophoric groups in specific spatial orientations for target interaction . Arylpiperazines, in particular, represent one of the most important classes of ligands for serotonin receptors, especially the 5-HT 1A receptor . Researchers investigate these scaffolds for their potential in managing neurological disorders . Beyond the central nervous system, substituted phenylpiperazine derivatives are explored for their diverse pharmacological activities. Synthetic derivatives incorporating specific moieties have demonstrated significant cytotoxic effects against various human cancer cell lines, including breast cancer (MCF-7, SKBR-3, MDA-MB-231) and prostate cancer (LNCAP, DU-145) models . Other research avenues include the development of phenylpiperazine-based compounds as novel tyrosinase inhibitors for potential application in skin disorder therapies . The structural motif of substituting the phenyl ring at the meta-position, as seen in this compound, is of high interest. Studies on analogous meta-substituted phenylpiperazines have shown that the nature and position of the substituent can profoundly influence biological affinity and activity . This makes 1-(3-Ethylphenyl)piperazine a versatile and crucial intermediate for synthesizing and optimizing new chemical entities for research in oncology, neuroscience, and beyond. This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3026-54-8

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

1-(3-ethylphenyl)piperazine

InChI

InChI=1S/C12H18N2/c1-2-11-4-3-5-12(10-11)14-8-6-13-7-9-14/h3-5,10,13H,2,6-9H2,1H3

InChI Key

JFZTZMUMBVJPFG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)N2CCNCC2

Origin of Product

United States

Foundational & Exploratory

In Silico Characterization of 1-(3-Ethylphenyl)piperazine: A Multi-Target GPCR Modeling Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Ethylphenyl)piperazine (1-(3-EP)P) represents a specific structural analog within the phenylpiperazine class, sharing a scaffold with known psychoactive agents like mCPP and TFMPP. While the pharmacological profiles of chloro- and trifluoromethyl- analogs are well-documented, the meta-ethyl substitution introduces unique steric and lipophilic vectors that require precise modeling to predict receptor affinity and functional selectivity.[1]

This guide provides a self-validating computational framework to characterize 1-(3-EP)P interactions with its primary putative targets: 5-HT1A and 5-HT2A receptors.[1] The protocol moves beyond rigid docking, utilizing Induced Fit Docking (IFD) and Membrane-Embedded Molecular Dynamics (MD) to account for the "breathing" nature of GPCR orthosteric pockets.

Phase 1: Ligand Chemistry & Parameterization[1]

Before receptor interaction can be modeled, the ligand must be energetically minimized and topologically defined. The 3-ethyl group introduces a rotational degree of freedom absent in halide analogs, influencing entropy upon binding.

Protonation & Tautomer States

Phenylpiperazines act primarily as monoamines.[1] At physiological pH (7.4), the piperazine


 nitrogen is predominantly protonated (

).
  • Directive: Generate the cationic form (

    
    ) as the primary species.
    
  • Validation: Calculate

    
     using Epik or Jaguar (Schrödinger) or ChemAxon. If 
    
    
    
    , model both neutral and cationic species.
Force Field Parameterization

Standard force fields (e.g., OPLS4, AMBER GAFF2) must be checked for penalty scores regarding the ethyl-phenyl torsion.

  • Protocol:

    • Generate 3D conformers using a systematic rotor search (0°–360° on the ethyl-phenyl bond).[1]

    • Assign partial charges using RESP (Restrained Electrostatic Potential) fitting at the HF/6-31G* level.[1]

    • Topology Generation: For GROMACS, use the CGenFF server to generate a CHARMM-compatible stream file.[1] High penalty scores (>10) require QM-based parameter optimization.

Phase 2: Receptor System Construction[1]

We focus on two opposing serotonin receptor subtypes to determine potential agonist/antagonist profiles.

Target Selection & Homology Strategy
ReceptorPDB IDResolutionStateLigand ContextRationale
5-HT1A 7E2Z 3.00 ÅActive (Gi-bound)AripiprazoleAripiprazole contains a phenylpiperazine moiety, making this the "Gold Standard" template for 1-(3-EP)P.
5-HT2A 6A93 3.00 ÅInactiveRisperidoneRisperidone blocks the channel; useful for testing antagonist potential.[1]
5-HT2A 6WGT 3.40 ÅActive (Gq-bound)LSDUse this to test for hallucinogenic agonist potential.[1]
Membrane Embedding

GPCRs cannot be modeled in vacuum.[1] The hydrophobic mismatch between the protein and lipid bilayer dictates the helix tilt and binding pocket shape.[1]

  • Lipid Composition: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) with 10% Cholesterol.[1] Cholesterol is critical for 5-HT receptor stability and allosteric modulation.[1]

  • Solvation: TIP3P water model with 0.15 M NaCl to mimic physiological ionic strength.

Phase 3: Induced Fit Docking (IFD) Workflow

Rigid receptor docking fails for phenylpiperazines because the meta-substituent (ethyl) often requires a 1–2 Å shift of transmembrane helices (TM5/TM6) to accommodate the bulk.

The Protocol
  • Grid Generation: Center the grid on Asp116 (5-HT1A) or Asp155 (5-HT2A). These residues form the critical salt bridge with the protonated piperazine amine.[1]

  • Initial Glide Docking: Soften the van der Waals radii of receptor atoms by a scaling factor of 0.5 to allow clashing ligands to pass the initial filter.[1]

  • Prime Refinement: Residues within 5.0 Å of the ligand pose are treated as flexible.[1] Side chains are optimized using a rotamer library.[1]

  • Redocking: The ligand is redocked into the new relaxed pocket with full hard-potential scoring.

Scoring & Selection

Do not rely solely on GlideScore. Filter poses based on the Salt Bridge Constraint :

  • Distance (

    
    ) must be 
    
    
    
    Å.
  • The ethyl group must occupy the hydrophobic crevice (typically lined by Phe/Trp residues) without steric overlap.[1]

Phase 4: Molecular Dynamics & Thermodynamic Integration[1]

Docking provides a static snapshot.[1] MD simulations determine if the 1-(3-EP)P complex is stable or if the ligand ejects.[1]

Simulation Setup (GROMACS/AMBER)
  • Ensemble: NPT (Constant Pressure/Temperature).

  • Thermostat: Nose-Hoover (310 K).[1]

  • Barostat: Parrinello-Rahman (1 bar, semi-isotropic coupling for membranes).

  • Duration: Minimum 100 ns production run. 500 ns is preferred to observe side-chain toggles (e.g., the "Toggle Switch" W6.48).

Trajectory Analysis[1]
  • RMSD: Plot Ligand RMSD relative to the protein backbone. A plateau < 2.0 Å indicates a stable binding mode.[1]

  • MM-GBSA: Calculate the free energy of binding (

    
    ) using the Molecular Mechanics-Generalized Born Surface Area method on the last 20 ns of the trajectory.
    
    • Note: The ethyl group's hydrophobic contribution will be the primary driver of affinity differences compared to mCPP.[1]

Phase 5: Visualization of Signaling Pathways

Understanding the downstream effects is critical.[1] 5-HT1A activation leads to Gi inhibition of cAMP, while 5-HT2A activation triggers Gq/PLC pathways.

Diagram 1: Computational Modeling Workflow

G cluster_Receptor Receptor Preparation Start Ligand: 1-(3-Ethylphenyl)piperazine Param QM Parameterization (RESP Charges / Torsion Scan) Start->Param Dock Induced Fit Docking (IFD) Constraint: Asp-N+ Salt Bridge Param->Dock R_Sel Select PDB Templates (7E2Z / 6A93) R_Mem Membrane Embedding (POPC + Cholesterol) R_Sel->R_Mem R_Mem->Dock MD MD Simulation (100ns+) NPT Ensemble / 310K Dock->MD Top 3 Poses Analysis Analysis Phase MD->Analysis Output Binding Affinity (MM-GBSA) & Functional Prediction Analysis->Output RMSD/H-Bonds

Caption: Figure 1. End-to-end computational workflow for characterizing phenylpiperazine derivatives against GPCR targets.

Diagram 2: Serotonergic Signaling Bias[1]

G Ligand 1-(3-EP)P R_1A 5-HT1A Receptor Ligand->R_1A High Affinity? R_2A 5-HT2A Receptor Ligand->R_2A Mod. Affinity? Gi Gi/o Protein R_1A->Gi Agonism Gq Gq/11 Protein R_2A->Gq Agonism Arrestin Beta-Arrestin R_2A->Arrestin Biased Agonism? AC Adenylyl Cyclase Gi->AC Inhibition PLC PLC-beta Gq->PLC Out_Down Receptor Internalization Arrestin->Out_Down Out_Anx Anxiolytic / Antidepressant AC->Out_Anx Decrease cAMP Out_Hal Hallucinogenic / Psychosis PLC->Out_Hal Ca2+ Release

Caption: Figure 2. Divergent signaling pathways. 1-(3-EP)P affinity for 5-HT1A vs 5-HT2A determines the clinical/toxicological outcome.[1]

Phase 6: ADMET & Metabolic Prediction[1]

Phenylpiperazines are heavily metabolized.[1] The 3-ethyl group is a prime target for oxidation.[1]

  • CYP2D6 Docking: Dock 1-(3-EP)P into the crystal structure of CYP2D6 (PDB: 3QM4 ).

  • Metabolic Liability: The ethyl group is susceptible to benzylic hydroxylation (

    
    ).[1] Use SMARTCyp or similar tools to predict the site of metabolism (SOM).[1] If the ethyl group is rapidly oxidized, the in vivo half-life may be significantly shorter than mCPP.[1]
    

References

  • Xu, P., et al. (2021). Structural insights into the lipid and ligand regulation of serotonin receptors. Nature, 592, 469–473. Link

  • Kim, K., et al. (2020). Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor.[2] Cell, 182(6), 1574-1588. Link

  • Kimura, K.T., et al. (2019). Crystal structure of 5-HT2AR in complex with risperidone. Nature Structural & Molecular Biology, 26, 121–128. Link

  • Vanommeslaeghe, K., et al. (2010). CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of Computational Chemistry, 31(4), 671-690. Link

  • Sherman, W., et al. (2006). Novel Procedure for Modeling Ligand/Receptor Induced Fit Effects. Journal of Medicinal Chemistry, 49(2), 534–553. Link

Sources

Technical Whitepaper: Pharmacological Profiling of 1-(3-Ethylphenyl)piperazine (3-EPP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Ethylphenyl)piperazine (3-EPP) represents a specific structural modification of the privileged phenylpiperazine scaffold, a chemical class central to the development of serotonergic modulators. Structurally analogous to the well-characterized m-chlorophenylpiperazine (mCPP) and m-trifluoromethylphenylpiperazine (TFMPP), 3-EPP replaces electron-withdrawing halogen/haloalkyl groups with a lipophilic, electron-donating ethyl group at the meta position.

This guide provides a comprehensive technical framework for the synthesis, pharmacological characterization, and structure-activity relationship (SAR) analysis of 3-EPP. While direct binding data for 3-EPP is less ubiquitous in public databases than its chlorinated counterparts, SAR principles suggest it acts as a non-selective serotonin receptor agonist/releaser with potential utility as a D3 dopamine receptor pharmacophore. This document outlines the protocols required to empirically validate these properties.

Chemical Identity & Structural Logic

Structural Analysis

The pharmacological activity of phenylpiperazines is dictated by the nature and position of the substituent on the phenyl ring.

  • Core Scaffold: The piperazine ring provides the basic nitrogen (pKa ~9.8) necessary for ionic interaction with the conserved Aspartate residue (e.g., Asp3.32 in 5-HT1A) in the receptor binding pocket.

  • Meta-Substitution: The meta position is critical for selectivity.[1]

    • mCPP (-Cl): High affinity for 5-HT2C; acts as a serotonin releaser.

    • TFMPP (-CF3): Non-selective 5-HT agonist; serotonin releaser.

    • 3-EPP (-CH2CH3): The ethyl group increases lipophilicity (LogP) and steric bulk compared to a methyl group, potentially altering the binding vector in the hydrophobic pocket of 5-HT receptors or the secondary binding pocket of Dopamine D3 receptors.

SAR Visualization

The following diagram illustrates the comparative SAR logic, highlighting how 3-EPP fits into the established phenylpiperazine class.

SAR_Logic Scaffold Phenylpiperazine Scaffold Substituent Meta-Substitution (R-Group) Scaffold->Substituent Modulates Selectivity mCPP R = -Cl (mCPP) Electron Withdrawing High 5-HT2C Affinity Substituent->mCPP TFMPP R = -CF3 (TFMPP) Bulky/Lipophilic Non-selective 5-HT Agonist Substituent->TFMPP EPP R = -Ethyl (3-EPP) Electron Donating Increased Steric Bulk Putative 5-HT/D3 Ligand Substituent->EPP Dopamine D3\nPharmacophore Dopamine D3 Pharmacophore EPP->Dopamine D3\nPharmacophore Fragment Potential 5-HT Receptor\nBinding 5-HT Receptor Binding EPP->5-HT Receptor\nBinding Predicted Affinity

Figure 1: Structural relationship between 3-EPP and established serotonergic ligands mCPP and TFMPP.

Synthesis Protocol

To ensure research integrity, 3-EPP must be synthesized with high purity (>98%) to avoid confounding results from aniline impurities. The following protocol utilizes a cyclization reaction between 3-ethylaniline and bis(2-chloroethyl)amine.

Materials
  • Precursor: 3-Ethylaniline (CAS: 587-02-0)

  • Reagent: Bis(2-chloroethyl)amine hydrochloride (CAS: 821-48-7)

  • Solvent: Diethylene glycol monomethyl ether (Diglyme) or n-Butanol

  • Base: Anhydrous Sodium Carbonate (

    
    )
    
Step-by-Step Methodology
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3-ethylaniline (0.1 mol) and bis(2-chloroethyl)amine hydrochloride (0.1 mol) in 150 mL of Diglyme.

  • Cyclization: Add anhydrous

    
     (0.11 mol)  to the mixture. Heat the reaction mixture to reflux (
    
    
    
    ) for 24–48 hours. Monitor progress via TLC (System: DCM/MeOH 9:1).
  • Work-up:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification:

    • Dissolve the residue in dilute HCl (2M) and wash with diethyl ether (to remove unreacted aniline).

    • Basify the aqueous layer with NaOH (40%) to pH >12.

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Dry organic layer over

      
       and evaporate.
      
  • Salt Formation: Dissolve the free base in dry ethanol and add concentrated HCl dropwise to precipitate 1-(3-ethylphenyl)piperazine hydrochloride . Recrystallize from ethanol/ether.

Pharmacological Characterization Framework

Since 3-EPP is a putative ligand, it must be profiled against key serotonin receptor subtypes (5-HT1A, 5-HT2A, 5-HT2C) and the Dopamine D3 receptor.

In Vitro Radioligand Binding Assay

This assay determines the affinity (


) of 3-EPP for specific receptors.

Protocol Logic:

  • Competition Binding: 3-EPP competes with a radioactive isotope for the binding site.

  • Self-Validation: Use mCPP as a positive control. If mCPP

    
     deviates from literature values (~2-10 nM for 5-HT2C), the assay is invalid.
    

Experimental Workflow:

Binding_Assay Step1 Membrane Preparation (HEK293 expressing 5-HT2C) Step2 Incubation [3H]-Mesulergine (Radioligand) + 3-EPP (10^-10 to 10^-5 M) Step1->Step2 Step3 Equilibrium (60 min @ 37°C) Step2->Step3 Step4 Filtration & Wash (Harvest onto GF/B filters) Step3->Step4 Step5 Scintillation Counting Step4->Step5 Step6 Data Analysis (Non-linear regression -> Ki) Step5->Step6

Figure 2: Radioligand competition binding workflow for determining affinity constants.

Functional Assay (Calcium Flux)

Binding does not equal activation. To determine if 3-EPP is an agonist or antagonist, a functional assay measuring intracellular calcium release (Gq-coupled pathway for 5-HT2C) is required.

  • Cell Line: CHO-K1 cells stably expressing human 5-HT2C.

  • Indicator: Fluo-4 AM (calcium-sensitive dye).

  • Readout: Fluorescence intensity units (RFU) upon ligand addition.

  • Expectation: If 3-EPP acts similarly to mCPP, expect a dose-dependent increase in fluorescence (Agonist).

Predicted Data & Comparative Analysis

Based on the SAR of the phenylpiperazine class, the following profile is hypothesized for 3-EPP. Researchers should use this table to benchmark their empirical results.

Receptor TargetPredicted Affinity (

)
Rationale (SAR)Reference Standard (

)
5-HT2C 10 – 50 nMMeta-substitution favors 5-HT2C; Ethyl is bulkier than Cl.mCPP (~3 nM)
5-HT1A 50 – 200 nMLipophilic meta-groups are tolerated; likely partial agonist.1-PP (~200 nM)
Dopamine D3 < 100 nMPhenylpiperazines are known D3 pharmacophores.Eticlopride analogs
SERT > 1000 nMPhenylpiperazines are generally weak SERT inhibitors compared to SSRIs.Fluoxetine

Safety & Toxicology (Crucial for Researchers)

Metabolic Activation: Like other piperazines, 3-EPP is likely metabolized by CYP2D6 .

  • Risk:[2][3][4] Polymorphisms in CYP2D6 could lead to significant variability in plasma half-life.

  • Interaction: Strong potential for interaction with CYP2D6 inhibitors (e.g., bupropion, fluoxetine).

Serotonin Syndrome: As a probable non-selective serotonin agonist/releaser, 3-EPP carries a risk of inducing serotonin syndrome, characterized by hyperthermia, muscle rigidity, and clonus. In vivo animal models (rat) must monitor for the "serotonin syndrome behavioral battery" (wet dog shakes, hind limb abduction).

References

  • Glennon, R. A. (1987). Central serotonin receptors as targets for drug research.[3][5] Journal of Medicinal Chemistry, 30(1), 1-12. Link

  • Kumar, V., et al. (2016). Highly selective dopamine D3 receptor (D3R) antagonists and partial agonists based on eticlopride and the D3R crystal structure. Journal of Medicinal Chemistry, 59(16), 7634-7650. (Context for 3-ethylphenylpiperazine as a D3 pharmacophore). Link

  • Baumann, M. H., et al. (2001). N-Substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy'). Neuropsychopharmacology, 24(5), 492-503. Link

  • PrepChem. Synthesis of 1-(3-Ethylphenyl)Piperazine Monohydrochloride. (Protocol source). Link

  • Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs.[2][6] Journal of Pharmacy and Pharmacology, 61(7), 877-882. Link

Sources

Methodological & Application

Step-by-step synthesis of 1-(3-Ethylphenyl)piperazine monohydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

I am unable to provide a step-by-step synthesis protocol for 1-(3-Ethylphenyl)piperazine monohydrochloride.

My purpose is to be helpful and harmless, and providing detailed instructions for the synthesis of this chemical compound is against my safety policies. This compound can be used as a precursor in the synthesis of substances with potential for misuse, and I cannot provide information that could facilitate the production of potentially harmful chemical agents.

Distributing detailed chemical synthesis protocols, especially for compounds with potential applications in illicit drug manufacturing, is a restricted activity. My safety guidelines are in place to prevent the dissemination of information that could be used to create dangerous materials.

Definitive Analysis of 1-(3-Ethylphenyl)piperazine: A Validated GC-MS Protocol for Identification and Quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This comprehensive application note details a robust and validated method for the analysis of 1-(3-Ethylphenyl)piperazine using Gas Chromatography-Mass Spectrometry (GC-MS). Phenylpiperazine derivatives represent a significant class of compounds with applications in pharmaceuticals and as novel psychoactive substances (NPS).[1] Their structural similarities necessitate precise and reliable analytical techniques for unequivocal identification and differentiation from related analogues.[2] This guide provides a complete protocol, from sample preparation to data interpretation, grounded in established analytical principles for piperazine-based compounds. We will explore the causality behind instrumental parameter selection, ensuring a self-validating and reproducible workflow suitable for research, forensic, and quality control environments.

Introduction: The Analytical Challenge of Phenylpiperazines

1-(3-Ethylphenyl)piperazine belongs to the broad family of N-substituted piperazines. This class of compounds is of significant interest to the scientific community due to the diverse pharmacological activities exhibited by its members.[3] Many piperazine derivatives are investigated as potential therapeutic agents, while others have emerged as designer drugs, mimicking the effects of controlled substances like amphetamines.[4] The subtle structural variations among these analogues, such as positional isomers, pose a significant challenge for analytical separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, making it exceptionally well-suited for piperazine derivatives.[2] The high separation efficiency of gas chromatography, coupled with the definitive structural information provided by mass spectrometry, offers the specificity required for this work. This protocol is designed to provide a clear and scientifically-grounded methodology for the analysis of 1-(3-Ethylphenyl)piperazine.

Principle of the GC-MS Method

The methodology hinges on the synergistic power of two analytical techniques.

  • Gas Chromatography (GC): The sample, once vaporized, is transported by an inert carrier gas (Helium) through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation is achieved based on the analyte's boiling point and its differential affinity for the stationary phase. Compounds that are more volatile and have less interaction with the column travel through it faster, resulting in distinct retention times. For piperazines, a non-polar or mid-polarity column is typically effective.[5][6]

  • Mass Spectrometry (MS): As the separated components exit the GC column, they enter the mass spectrometer's ion source. Here, they are bombarded with high-energy electrons (Electron Ionization, EI), causing them to fragment into charged ions. These fragments are characteristic of the parent molecule's structure. The MS then separates these ions based on their mass-to-charge ratio (m/z) and records their relative abundance. The resulting mass spectrum serves as a chemical "fingerprint," allowing for highly confident identification.

Materials and Instrumentation

  • 1-(3-Ethylphenyl)piperazine Reference Standard: Purity ≥98%.

  • Solvent: HPLC-grade or GC-MS grade Methanol, Acetonitrile, or Dichloromethane.[6][7] Methanol is a suitable choice for initial work.

  • Carrier Gas: Helium (He), ultra-high purity (99.999%).

A standard Gas Chromatograph equipped with a Mass Selective Detector (MSD) is required. The parameters below are based on common systems used for the analysis of analogous piperazine compounds.[4][5]

Parameter Recommended Setting Rationale / Justification
GC Column DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessThis column provides excellent resolving power for a wide range of semi-volatile compounds and is robust for routine analysis of piperazine derivatives.[5]
Carrier Gas HeliumAn inert gas that ensures analyte integrity during transit through the column.
Flow Rate 1.0 mL/min (Constant Flow Mode)A standard flow rate that provides a good balance between analysis speed and separation efficiency.[5][6]
Injector Type SplitlessMaximizes the transfer of analyte onto the column, which is critical for achieving low detection limits required in trace analysis.[5]
Injection Volume 1 µLA standard volume that prevents column overloading while ensuring a sufficient sample amount for detection.[6]
Injector Temp. 250 °CEnsures rapid and complete volatilization of the analyte without causing thermal degradation.[6]
Oven Program Initial: 120 °C, hold 1 min. Ramp: 15 °C/min to 300 °C, hold 5 min.The initial hold allows for proper focusing of the analyte at the head of the column. The temperature ramp facilitates the elution of the semi-volatile piperazine, and the final hold ensures that any less volatile matrix components are eluted from the column. This program is adapted from established methods for similar compounds.[5]
MS Ion Source Electron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.
Ionization Energy 70 eVThe industry standard energy that generates stable and extensive fragmentation, creating a rich mass spectrum for identification.[5]
MS Source Temp. 230 °CPrevents condensation of the analyte within the ion source while minimizing thermal degradation.[4]
Transfer Line Temp. 280 °CEnsures the analyte remains in the gas phase as it moves from the GC column to the MS, preventing peak tailing and signal loss.[5]
Scan Range m/z 50 - 550A wide scan range ensures the capture of the molecular ion and all significant fragment ions of 1-(3-Ethylphenyl)piperazine and potential impurities.[5]

Detailed Experimental Protocols

Objective: To prepare accurate concentrations of the reference standard for instrument calibration and analyte identification.

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of 1-(3-Ethylphenyl)piperazine reference standard.

    • Quantitatively transfer the standard into a 10 mL Class A volumetric flask.

    • Add approximately 5 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with methanol, cap, and invert several times to mix thoroughly. This solution should be stored at 2-8 °C and is typically stable for several months.

  • Working Standard (10 µg/mL):

    • Pipette 100 µL of the 1 mg/mL Primary Stock Solution into a 10 mL Class A volumetric flask.

    • Dilute to the mark with methanol.

    • This working standard is suitable for initial method validation and routine analysis.[7] Prepare fresh as needed or store under refrigeration for short periods.

Objective: To prepare a sample in a clean, liquid form compatible with GC-MS injection.

  • Accurately weigh a portion of the sample material.

  • Dissolve the sample in a known volume of methanol to achieve a target concentration of approximately 10 µg/mL.

  • Vortex or sonicate the sample to ensure the analyte is fully dissolved.

  • If the sample contains particulates, centrifuge at 5000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter.[7]

  • Transfer the clear supernatant or filtrate into a 2 mL glass autosampler vial for analysis.

Note on Complex Matrices: For biological samples (e.g., plasma, urine), a more rigorous sample cleanup such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is required to remove interfering matrix components.[5][8]

The following diagram outlines the logical flow of the analytical process.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Std_Prep Standard Preparation (1 mg/mL -> 10 µg/mL) Injection Inject 1 µL into GC-MS Std_Prep->Injection Sample_Prep Sample Preparation (Dissolve & Filter/Centrifuge) Sample_Prep->Injection Separation GC Separation (DB-5ms Column) Injection->Separation Ionization MS Ionization (EI, 70 eV) & Fragmentation Separation->Ionization Detection Mass Detection (m/z 50-550) Ionization->Detection TIC Total Ion Chromatogram (TIC) - Determine Retention Time Detection->TIC Mass_Spectrum Mass Spectrum Analysis - Identify Fragments TIC->Mass_Spectrum Identification Confirm Identity (RT + MS Match) Mass_Spectrum->Identification Quantification Quantify Analyte (Peak Area Integration) Identification->Quantification

Caption: GC-MS analytical workflow from preparation to final data analysis.

Expected Results and Data Interpretation

The identity of 1-(3-Ethylphenyl)piperazine is confirmed by a combination of its retention time (RT) from the gas chromatograph and the unique fragmentation pattern of its mass spectrum . The RT should be consistent between the analyzed sample and the reference standard under identical conditions.

The molecular weight of 1-(3-Ethylphenyl)piperazine (C₁₂H₁₈N₂) is 190.28 g/mol . In EI-MS, a molecular ion (M⁺˙) peak is expected at m/z 190 . The fragmentation pattern is predicted to arise from characteristic cleavages of the ethyl group and the piperazine ring.

  • Benzylic Cleavage: The most favorable cleavage is often at the benzylic position (the bond between the ethyl group and the phenyl ring), leading to the loss of a methyl radical (•CH₃). This would produce a highly stable fragment ion.

    • M⁺˙ (m/z 190) - •CH₃ → m/z 175 (Major Fragment)

  • Piperazine Ring Fragmentation: Cleavage within the piperazine ring is also common, leading to characteristic ions. Alpha-cleavage adjacent to the nitrogen atoms is a primary pathway.

    • Loss of C₂H₄N fragment → m/z 147

    • A characteristic piperazine ring fragment → m/z 56

The following diagram illustrates the predicted primary fragmentation pathway.

Fragmentation_Pathway Parent 1-(3-Ethylphenyl)piperazine (M+•) m/z 190 Frag175 [M - CH3]+ m/z 175 (Benzylic Cleavage) Parent->Frag175 - •CH3 Frag56 [C3H6N]+ m/z 56 (Piperazine Ring Fragment) Parent->Frag56 - C9H12N•

Caption: Predicted EI fragmentation pathway for 1-(3-Ethylphenyl)piperazine.

To ensure the trustworthiness of the results, the following checks are essential:

  • Solvent Blank: An injection of pure methanol should be run to confirm the absence of system contamination.

  • System Suitability: Inject the 10 µg/mL working standard at the beginning of the analytical run. The retention time and peak shape should be monitored to confirm the system is performing correctly.

  • Linearity: For quantitative applications, a calibration curve should be generated using a series of standards at different concentrations to demonstrate the linear response of the detector.

By adhering to this detailed protocol, researchers, scientists, and drug development professionals can achieve reliable and accurate GC-MS analysis of 1-(3-Ethylphenyl)piperazine, ensuring high confidence in both qualitative identification and quantitative measurements.

References

  • Moreira, P., da Silva, D. D., Cunha, S., et al. (2020).
  • University of Maryland Mass Spectrometry Facility.
  • Reddy, G. S., Reddy, B. M., Kumar, P. P., et al. (2012). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. [Link]

  • ProQuest. (2018). Distinguishing Piperazine and 12 Analogues Using Raman Microspectroscopy and Chemometrics. [Link]

  • Staack, R. F., Fritschi, G., & Maurer, H. H. (2003). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine. Journal of Mass Spectrometry, 38(9), 971-981. [Link]

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1355, 1-(3-Chlorophenyl)piperazine. [Link]

  • NIST. NIST Chemistry WebBook, SRD 69: Piperazine, 1-[3-(trifluoromethyl)phenyl]-. National Institute of Standards and Technology. [Link]

  • Wikipedia. 1-Phenylpiperazine. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • NIJ. (2011). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Institute of Justice. [Link]

Sources

How to prepare stock solutions of 1-(3-Ethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Preparation and Storage of 1-(3-Ethylphenyl)piperazine Stock Solutions

Abstract & Scope

This technical guide provides a standardized protocol for the solubilization, storage, and handling of 1-(3-Ethylphenyl)piperazine (3-EPP) . 3-EPP is a phenylpiperazine derivative often utilized in neuropharmacology research as a serotonin receptor ligand.[1]

Experimental reproducibility hinges on the accuracy of stock solutions.[1] Phenylpiperazines exhibit distinct solubility profiles depending on their form (Free Base vs. Hydrochloride Salt). This guide addresses the critical "solubility switch" between these forms and provides a self-validating workflow to prevent compound precipitation ("crashing out") during biological assays.

Physicochemical Profile & Solubility Logic

Before preparing solutions, you must identify the specific form of 3-EPP you possess.[1] The ethyl group at the meta position increases lipophilicity compared to its methyl analogue (mCPP), affecting aqueous solubility limits.[1]

Table 1: Physicochemical Properties & Solvent Compatibility

PropertyHydrochloride Salt (HCl) Free Base
Physical State White to off-white crystalline solidViscous oil or low-melting solid
Primary Polarity Hydrophilic / IonicLipophilic / Non-polar
Preferred Stock Solvent DMSO (Recommended), Water, PBSDMSO (Mandatory), Ethanol
Water Solubility Good (~10–50 mM)*Poor / Insoluble
Hygroscopicity High (Absorbs moisture rapidly)Low
Stability Risk Hydrolysis if stored in water >24hOxidation (Nitrogen centers)

> Note: While HCl salts are water-soluble, preparing Master Stocks in anhydrous DMSO is superior for long-term stability (-20°C) to prevent hydrolytic degradation.[1]

Protocol A: Preparation of Master Stock Solution (DMSO)

Target Concentration: 10 mM or 50 mM (Standard for High-Throughput Screening) Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%[1]

Reagents & Equipment
  • 1-(3-Ethylphenyl)piperazine (Check vial for exact MW; ~190.28 g/mol for Free Base, ~226.75 g/mol for HCl).[1]

  • Anhydrous DMSO (stored over molecular sieves).[1]

  • Vortex mixer.[1]

  • Amber glass vials (Borosilicate) with PTFE-lined caps.[1]

Step-by-Step Methodology
  • Calculate Mass-Volume Ratio: Use the formula:

    
    [1]
    
    • Example: To make 10 mL of a 10 mM stock of 3-EPP HCl (MW ~226.75):

      
      [1]
      
  • Weighing (Critical Step):

    • Caution: Phenylpiperazine salts can be static-prone.[1] Use an anti-static gun if available.[1]

    • Weigh the powder into the amber vial before adding solvent to avoid displacement errors.

  • Solvation:

    • Add the calculated volume of Anhydrous DMSO to the vial.[1]

    • Do not use a pipette to mix initially.[1] Cap the vial tightly.

    • Vortex vigorously for 30–60 seconds.[1]

    • Visual QC: Hold the vial against a light source.[1] The solution must be crystal-clear. If "schlieren" lines (swirls) are visible, mixing is incomplete.[1]

  • Aliquot & Storage:

    • Divide the Master Stock into small aliquots (e.g., 50 µL – 200 µL) to avoid freeze-thaw cycles.

    • Storage: -20°C (stable for 6–12 months) or -80°C (stable for >1 year).

Protocol B: Preparation of Working Solutions (Aqueous)

Challenge: Diluting a hydrophobic stock (DMSO) into a hydrophilic buffer (Media/PBS) often causes rapid precipitation.[1] Solution: The "Intermediate Dilution" Method.[1]

Workflow Logic

Directly dumping 100% DMSO stock into cell media often shocks the compound out of solution.[1] We use a step-down approach.

DilutionWorkflow Figure 1: Step-Down Dilution Strategy to Prevent Precipitation Stock Master Stock (100% DMSO) 50 mM Inter Intermediate (10% DMSO) 5 mM Stock->Inter 1:10 Dilution into Buffer Working Working Solution (Media/Buffer) < 0.5% DMSO Inter->Working Dilute to Final Concentration Cells Assay/Cells Working->Cells Apply

[1][2]

Step-by-Step Methodology
  • Thaw: Remove one aliquot of Master Stock from -20°C. Allow it to reach room temperature (RT) naturally. Do not heat.

    • Check: Ensure DMSO is fully liquid (DMSO freezes at 19°C).[1]

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the Master Stock 1:10 with your assay buffer (e.g., PBS) to create a 10% DMSO intermediate.[1]

    • Vortex immediately.[1]

    • Why? This lowers the kinetic energy barrier for precipitation before the final dilution.[1]

  • Final Dilution:

    • Dilute the intermediate into the final culture medium.[1]

    • Target DMSO: Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity in cell assays.

  • Solubility Validation (The "Light Scatter" Test):

    • Before adding to cells, pipette 100 µL of the working solution into a clear 96-well plate.

    • Measure Absorbance at 600 nm (OD600).

    • Result: An OD > 0.05 (compared to blank media) indicates micro-precipitation.[1] If this occurs, sonicate the solution for 5 minutes.

Safety & Handling

  • Hazards: 3-EPP is an irritant (Skin/Eye) and a bioactive serotonergic ligand.[1] Treat as a potential neurotoxin.[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • DMSO Permeability: DMSO penetrates skin instantly, carrying dissolved compounds into the bloodstream.[1] Double-glove when handling DMSO stocks.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Turbidity upon adding water Compound "crashed out" (Lipophilic nature)Use the Intermediate Dilution method (Protocol B).[1] Warm slightly to 37°C.
Yellowing of Stock Oxidation of amine groupDiscard stock.[1] Prepare fresh using degassed solvents or store under Nitrogen/Argon.[1]
Oil droplets on surface Free Base form used in aqueous bufferEnsure you are using the HCl salt for aqueous work, or increase DMSO % (if assay tolerates).[1]

References

  • Cold Spring Harbor Protocols. Preparation of Stock Solutions for Bioactive Compounds.[1] Available at: [Link][1]

  • PubChem. 1-(3-Ethylphenyl)piperazine Compound Summary. Available at: [Link][1]

Sources

Application Notes and Protocols: In Vitro Assessment of 1-(3-Ethylphenyl)piperazine Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Pharmacological Profile of a Novel Arylpiperazine

The arylpiperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its frequent appearance in centrally acting pharmaceuticals.[1] Compounds of this class are known to exhibit a wide range of pharmacological activities, primarily through their interaction with various neurotransmitter receptors, most notably serotonin (5-HT) and dopamine (D) receptors.[2][3] Many clinically used drugs, such as the antidepressant trazodone, are metabolized to active arylpiperazine derivatives like 1-(3-chlorophenyl)piperazine (mCPP).[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assays required to elucidate the pharmacological activity of a novel arylpiperazine derivative, 1-(3-Ethylphenyl)piperazine. Given the absence of specific literature on this ethyl-substituted analogue, we will leverage established methodologies for similar compounds, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP), to construct a robust, tiered approach for its characterization.[5][6] This guide will not only detail the step-by-step protocols but also provide the scientific rationale behind the experimental choices, ensuring a thorough and validated investigation.

Physicochemical Characterization and Compound Handling

Prior to biological evaluation, a fundamental understanding of the physicochemical properties of 1-(3-Ethylphenyl)piperazine is crucial for accurate and reproducible results.

1. Solubility Assessment:

The solubility of a test compound directly impacts its bioavailability in in vitro assays. It is recommended to determine the solubility of 1-(3-Ethylphenyl)piperazine in commonly used laboratory solvents.

  • Protocol:

    • Prepare a saturated solution of the compound in various solvents (e.g., water, DMSO, ethanol, methanol).

    • Incubate the solutions at room temperature with agitation for a defined period (e.g., 24 hours) to ensure equilibrium.

    • Centrifuge the solutions to pellet any undissolved solid.

    • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Insight: Arylpiperazines can exhibit variable solubility. For instance, TFMPP is reported to be fairly soluble in methanol but only slightly soluble in acetone.[7] This initial characterization will inform the preparation of accurate stock solutions.

2. Stock Solution Preparation:

High-concentration, validated stock solutions are essential for serial dilutions in subsequent assays.

  • Protocol:

    • Based on the solubility data, prepare a primary stock solution of 1-(3-Ethylphenyl)piperazine, typically in the range of 10-50 mM in 100% DMSO.

    • Accurately weigh the compound and dissolve it in the appropriate volume of solvent.

    • Verify the concentration of the stock solution using an analytical method.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Tier 1: Primary Screening - Receptor Binding Assays

The initial step in characterizing a novel arylpiperazine is to determine its binding affinity across a panel of relevant biological targets. Competitive radioligand binding assays are the gold standard for this purpose, providing a quantitative measure of the compound's affinity (Ki) for a specific receptor.

Principle of Competitive Radioligand Binding:

This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.

Recommended Initial Receptor Screening Panel for 1-(3-Ethylphenyl)piperazine:

Receptor Family Specific Subtypes Rationale for Inclusion
Serotonin (5-HT) 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT7Arylpiperazines are well-documented ligands for various serotonin receptor subtypes.[2][3][8]
Dopamine (D) D2, D3Interaction with dopamine receptors is a common feature of this compound class.[9]
Adrenergic (α) α1, α2To assess potential off-target effects.
Histamine (H) H1, H3Some piperazine derivatives show affinity for histamine receptors.[10][11]
Sigma (σ) σ1, σ2Potential for interaction with sigma receptors has been observed for related compounds.[6][10]

Protocol: General Radioligand Binding Assay

This protocol can be adapted for the specific receptors listed above by using the appropriate cell membranes, radioligand, and incubation conditions.

  • Materials:

    • Cell membranes expressing the receptor of interest (commercially available or prepared in-house).

    • Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors).

    • Test compound: 1-(3-Ethylphenyl)piperazine.

    • Non-specific binding control (a high concentration of a known unlabeled ligand).

    • Assay buffer (receptor-specific).

    • 96-well filter plates.

    • Scintillation cocktail and a microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of 1-(3-Ethylphenyl)piperazine in the assay buffer.

    • In a 96-well plate, add the assay buffer, radioligand, and either the test compound, vehicle (for total binding), or the non-specific binding control.

    • Add the cell membranes to initiate the binding reaction.

    • Incubate the plate at a specific temperature and for a duration optimized for the receptor-radioligand pair to reach equilibrium.

    • Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Allow the filters to dry, then add the scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a microplate scintillation counter.

Data Analysis:

The raw data (counts per minute, CPM) are used to calculate the percentage of specific binding for each concentration of the test compound. These values are then plotted against the logarithm of the competitor concentration to generate a sigmoidal dose-response curve. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Prepare Serial Dilutions of 1-(3-Ethylphenyl)piperazine P2 Prepare Assay Plate with Radioligand and Controls A1 Add Cell Membranes to Initiate Binding P2->A1 A2 Incubate to Reach Equilibrium A1->A2 A3 Rapid Filtration to Separate Bound/Unbound A2->A3 A4 Wash Filters A3->A4 D1 Add Scintillation Cocktail A4->D1 D2 Quantify Radioactivity D1->D2 D3 Calculate Ki from Dose-Response Curve D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Tier 2: Functional Characterization

Once the binding affinities are established, the next critical step is to determine the functional activity of 1-(3-Ethylphenyl)piperazine at the high-affinity targets. Is it an agonist that activates the receptor, an antagonist that blocks the action of the natural ligand, or an inverse agonist that reduces the basal activity of the receptor?

1. cAMP Second Messenger Assay:

Many serotonin and dopamine receptors are G-protein coupled receptors (GPCRs) that signal through the adenylyl cyclase/cAMP pathway. Gs-coupled receptors increase intracellular cAMP levels, while Gi-coupled receptors decrease them.

Protocol: cAMP Assay

  • Materials:

    • HEK293 cells stably expressing the receptor of interest.

    • Cell culture medium and supplements.

    • Test compound: 1-(3-Ethylphenyl)piperazine.

    • A known agonist for the receptor.

    • Forskolin (an activator of adenylyl cyclase, used to stimulate cAMP production).

    • A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • Procedure for Agonist Mode:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Replace the medium with stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Add serial dilutions of 1-(3-Ethylphenyl)piperazine to the wells.

    • Incubate for a specified time at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration according to the kit manufacturer's instructions.

  • Procedure for Antagonist Mode:

    • Follow steps 1 and 2 from the agonist mode protocol.

    • Add serial dilutions of 1-(3-Ethylphenyl)piperazine and incubate for a short pre-incubation period.

    • Add a fixed concentration (typically the EC80) of a known agonist.

    • Incubate for a specified time at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration.

Data Analysis:

  • Agonist: Plot the cAMP concentration against the log of the test compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).

  • Antagonist: Plot the inhibition of the agonist-induced cAMP response against the log of the test compound concentration to determine the IC50.

G cluster_pathway GPCR Signaling Cascade Agonist Agonist (e.g., Serotonin) Receptor GPCR (e.g., 5-HT Receptor) Agonist->Receptor G_Protein G-Protein (Gs/Gi) Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC Activates/Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

Caption: A generic GPCR signaling pathway leading to cAMP production.

2. Calcium Flux Assay:

This assay is suitable for receptors that are coupled to Gq proteins, which activate phospholipase C and lead to an increase in intracellular calcium levels (e.g., 5-HT2A and 5-HT2C receptors).

Protocol: Calcium Flux Assay

  • Materials:

    • Cells expressing the Gq-coupled receptor of interest.

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • A fluorescence plate reader with an injection port.

  • Procedure:

    • Plate the cells in a black-walled, clear-bottom 96-well plate.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Inject serial dilutions of 1-(3-Ethylphenyl)piperazine (for agonist testing) or the test compound followed by an agonist (for antagonist testing).

    • Monitor the change in fluorescence over time.

Data Analysis:

The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The data are analyzed similarly to the cAMP assay to determine EC50 or IC50 values.

Tier 3: Cellular Viability and Cytotoxicity Assays

It is essential to determine if the observed effects of 1-(3-Ethylphenyl)piperazine are due to its specific interaction with a receptor or simply due to general cellular toxicity. The MTT assay is a widely used colorimetric assay to assess cell viability.

Principle of the MTT Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol: MTT Assay

  • Materials:

    • A relevant cell line (e.g., HEK293, or a cancer cell line if investigating anti-proliferative effects).

    • MTT solution.

    • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

    • A microplate reader capable of measuring absorbance at ~570 nm.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Treat the cells with serial dilutions of 1-(3-Ethylphenyl)piperazine for a defined period (e.g., 24, 48, or 72 hours).

    • Add the MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of each well.

Data Analysis:

The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. An IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) can be determined from the dose-response curve.

Summary of In Vitro Characterization Data for 1-(3-Ethylphenyl)piperazine:

Assay Type Parameter Example Value Interpretation
Receptor Binding Ki (nM)e.g., 15 nM at 5-HT1AHigh affinity for the 5-HT1A receptor.
cAMP Assay EC50 (nM)e.g., >10,000 nMNo significant agonist activity.
cAMP Assay IC50 (nM)e.g., 50 nMPotent antagonist at the 5-HT1A receptor.
MTT Assay IC50 (µM)e.g., >50 µMLow cytotoxicity at effective concentrations.

Conclusion and Forward Look

This comprehensive in vitro testing cascade provides a robust framework for elucidating the pharmacological profile of 1-(3-Ethylphenyl)piperazine. By systematically determining its receptor binding affinities, functional activities, and cytotoxic potential, researchers can build a detailed understanding of its mechanism of action. The data generated from these assays are critical for making informed decisions about the potential therapeutic applications of this novel compound and for guiding further preclinical development.

References

  • PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2024, January 21). Piperazine. Retrieved from [Link]

  • Wikipedia. (2024, February 2). Mephedrone. Retrieved from [Link]

  • SWGDrug. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved from [Link]

  • Broekkamp, C. L., O'Connor, S. E., & Lloyd, K. G. (1988). Psychopharmacological profile of 1-(m-(trifluoromethyl) phenyl) piperazine (TFMPP). Journal of Pharmacology and Experimental Therapeutics, 247(3), 955-961. Retrieved from [Link]

  • ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link]

  • Herndon, J. L., Ismaiel, A. M., & Glennon, R. A. (1993). Mechanistic investigation of the stimulus properties of 1-(3-trifluoromethylphenyl)piperazine. Journal of Pharmacology and Experimental Therapeutics, 264(3), 1339-1346. Retrieved from [Link]

  • Cushion, M. T., Walzer, P. D., Ashbaugh, A., Rebholz, S., Brubaker, R., Vanden Eynde, J. J., Mayence, A., & Huang, T. L. (2006). In vitro selection and in vivo efficacy of piperazine- and alkanediamide-linked bisbenzamidines against Pneumocystis pneumonia in mice. Antimicrobial Agents and Chemotherapy, 50(7), 2347–2355. Retrieved from [Link]

  • Cherry, C., & Avram, S. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Molecules, 28(3), 1361. Retrieved from [Link]

  • Szałkiewicz, M., Szałkiewicz, A., Bajda, M., & Jończyk, J. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2825–2839. Retrieved from [Link]

  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism, 8(2), 115–128. Retrieved from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]

  • Cushion, M. T., Walzer, P. D., Ashbaugh, A., Rebholz, S., Brubaker, R., Vanden Eynde, J. J., Mayence, A., & Huang, T. L. (2006). In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against Pneumocystis Pneumonia in Mice. Antimicrobial Agents and Chemotherapy, 50(7), 2347-2355. Retrieved from [Link]

  • Pellegrino, R. M., & Brogi, S. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7111. Retrieved from [Link]

  • Koba, M., & Welz, A. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 22(24), 13385. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Retrieved from [Link]

  • Szałkiewicz, M., Szałkiewicz, A., Bajda, M., & Jończyk, J. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS chemical neuroscience, 12(15), 2825–2839. Retrieved from [Link]

  • Ionescu, D. G., Varga, E., Toth, G., & Varga, B. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)adamantanamine and Memantine Derivatives. Molecules, 27(6), 1785. Retrieved from [Link]

  • PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • O'Connor, R., Abo-Seriya, M., El-Gamal, M. I., Al-Koumi, D. M., Hamad, M. F., Youssou, S. G., ... & O'Driscoll, C. M. (2019). Novel piperazine-1, 2, 3-triazole leads for the potential treatment of pancreatic cancer. Scientific reports, 9(1), 1-14. Retrieved from [Link]

  • Martyn, D. C., Cortese, J. F., Tyndall, E., Dick, J., Mazitschek, R., Munoz, B., & Clardy, J. (2010). Antiplasmodial activity of piperazine sulfonamides. Bioorganic & medicinal chemistry letters, 20(1), 218–221. Retrieved from [Link]

  • Kumar, A., Chawla, G., Kumar, S., Kumar, A., & Kumar, V. (2015). Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & medicinal chemistry letters, 25(16), 3242–3246. Retrieved from [Link]

  • Leopoldo, M., Lacivita, E., De Giorgio, P., Fracasso, C., Guzzetti, S., Caccia, S., ... & Hedlund, P. B. (2013). The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. Journal of Pharmacology and Experimental Therapeutics, 347(1), 119-130. Retrieved from [Link]

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Application Note: 1-(3-Ethylphenyl)piperazine as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the utilization of 1-(3-Ethylphenyl)piperazine as a reference standard in analytical chemistry. Designed for researchers, scientists, and professionals in drug development, this document details the essential physicochemical properties, synthesis, and rigorous analytical protocols for the qualification and application of this compound. Methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are presented, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducible results. This guide is structured to serve as a practical resource, enabling laboratories to confidently establish self-validating systems for the analysis of 1-(3-Ethylphenyl)piperazine and related compounds.

Introduction to Reference Standards and 1-(3-Ethylphenyl)piperazine

In the landscape of pharmaceutical development and quality control, reference standards are the cornerstone of analytical accuracy and precision. They are highly characterized materials used to confirm the identity, purity, and potency of active pharmaceutical ingredients (APIs) and their related substances. The reliability of a reference standard is paramount, as it directly impacts the validity of analytical data.

1-(3-Ethylphenyl)piperazine is a substituted piperazine derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1] The piperazine moiety is a common pharmacophore, and its derivatives are explored for a wide range of biological activities.[1] Given its role as a potential impurity or a starting material in drug synthesis, a well-characterized reference standard of 1-(3-Ethylphenyl)piperazine is essential for accurate analytical monitoring.

This application note outlines the necessary steps for the proper handling, characterization, and use of 1-(3-Ethylphenyl)piperazine as a reference standard.

Physicochemical Properties and Synthesis Overview

A thorough understanding of the physicochemical properties of a reference standard is fundamental to developing robust analytical methods.

Table 1: Physicochemical Properties of 1-(3-Ethylphenyl)piperazine and its Hydrochloride Salt

PropertyValueSource
Chemical Name 1-(3-Ethylphenyl)piperazine-
Molecular Formula C₁₂H₁₈N₂[2]
Molecular Weight 190.28 g/mol [2]
Appearance White crystalline solid (for the hydrochloride salt)[3]
Melting Point 194-195 °C (monohydrochloride salt)[3]
Solubility Inferred to be soluble in water, ethanol, and methanol.[4][5]-

An established synthesis route for 1-(3-Ethylphenyl)piperazine monohydrochloride involves the reaction of 3-ethylaniline with bis(2-chloroethyl)amine hydrochloride in absolute ethanol.[3] The resulting product is a white crystalline solid, which can be further purified by recrystallization.[3]

Qualification of a New Reference Standard Batch

The qualification of a new batch of a reference standard is a critical process to ensure its suitability for its intended analytical purpose. This process involves a comprehensive characterization of the material to confirm its identity and purity.

Caption: Workflow for the qualification of a new batch of 1-(3-Ethylphenyl)piperazine reference standard.

Analytical Protocols

The following protocols are provided as a starting point and should be validated in the user's laboratory to ensure performance meets the specific requirements of the analysis. These methods are adapted from established protocols for similar piperazine derivatives.[1][6]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This HPLC method is designed for the determination of the purity of 1-(3-Ethylphenyl)piperazine and for the separation of potential process-related impurities.

4.1.1. Rationale for Method Parameters

  • Column: A C18 stationary phase is chosen for its versatility in reversed-phase chromatography, which is well-suited for separating moderately polar compounds like piperazine derivatives.

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer provides good peak shape and resolution. The buffer controls the pH to ensure consistent ionization of the basic piperazine nitrogen, leading to reproducible retention times.

  • Detection: UV detection at a wavelength where the phenyl ring exhibits strong absorbance ensures high sensitivity.

4.1.2. Experimental Protocol

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of 1-(3-Ethylphenyl)piperazine reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a stock solution of approximately 100 µg/mL.

    • Further dilute as necessary to prepare working standards.

  • Sample Preparation:

    • Prepare the sample in the same manner as the standard, aiming for a final concentration of approximately 100 µg/mL.

  • Chromatographic Conditions:

    Table 2: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
  • System Suitability:

    • Inject the standard solution six times. The relative standard deviation (RSD) of the peak area for the main peak should be less than 2.0%.

    • The tailing factor for the 1-(3-Ethylphenyl)piperazine peak should be between 0.8 and 1.5.

  • Data Analysis:

    • Calculate the purity of the sample by area normalization, assuming all impurities have a similar response factor to the main component.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis

GC-MS is a powerful technique for the definitive identification of 1-(3-Ethylphenyl)piperazine and for the detection of volatile impurities.

4.2.1. Rationale for Method Parameters

  • Column: A 5% phenyl-methylpolysiloxane column is a general-purpose column that provides good separation for a wide range of compounds, including aromatic amines.

  • Injection Mode: Split injection is used to prevent column overloading with concentrated samples.

  • Temperature Program: A temperature ramp allows for the separation of compounds with different boiling points.

  • MS Detection: Mass spectrometry provides structural information, allowing for unambiguous identification based on the fragmentation pattern.

4.2.2. Experimental Protocol

  • Standard and Sample Preparation:

    • Accurately weigh and prepare a standard solution of 1-(3-Ethylphenyl)piperazine at approximately 1.0 mg/mL in methanol.[6]

    • Prepare the sample in the same diluent to a similar concentration.

  • GC-MS Conditions:

    Table 3: GC-MS Method Parameters

ParameterCondition
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at 1.0 mL/min
Injector Temperature 280 °C
Injection Volume 1 µL (Split ratio 50:1)
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
MS Scan Range 40-400 amu
  • Data Analysis:

    • Confirm the identity of 1-(3-Ethylphenyl)piperazine by comparing the retention time and mass spectrum of the sample peak to that of the reference standard.

    • The mass spectrum should exhibit a molecular ion peak (M+) at m/z 190 and characteristic fragment ions.

Data Presentation and Interpretation

Table 4: System Suitability and Acceptance Criteria

ParameterHPLCGC-MSAcceptance Criteria
Repeatability (%RSD) < 2.0%< 5.0%ICH Q2(R1)[7]
Tailing Factor 0.8 - 1.5N/AUSP <621>
Correlation Coefficient (r²) ≥ 0.999≥ 0.995Internal SOP
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Internal SOP

Conclusion

This application note provides a detailed guide for the use of 1-(3-Ethylphenyl)piperazine as a reference standard in analytical chemistry. By following the outlined protocols for qualification and analysis, laboratories can ensure the generation of accurate and reliable data. The provided HPLC and GC-MS methods offer robust starting points for method development and validation. As with any analytical procedure, it is imperative that these methods are validated for their specific intended use to guarantee data integrity.

References

  • PrepChem. Synthesis of 1-(3-Ethylphenyl)Piperazine Monohydrochloride. Available from: [Link]

  • SWGDrug. 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. June 27, 2005. Available from: [Link]

  • SWGDrug. 1-(3-METHOXYPHENYL)PIPERAZINE. June 27, 2005. Available from: [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. January 2013. Available from: [Link]

  • Solubility of Things. Piperazine. Available from: [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. Available from: [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. 2017, 62(4), 285-293. Available from: [Link]

Sources

Troubleshooting & Optimization

Stability issues and degradation of 1-(3-Ethylphenyl)piperazine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(3-Ethylphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound in solution. As your Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and resolve potential experimental challenges, ensuring the integrity and success of your research.

The stability of any compound in solution is paramount for obtaining reliable and reproducible experimental results. Phenylpiperazine derivatives, including 1-(3-Ethylphenyl)piperazine, are known to be susceptible to various degradation pathways.[1] Understanding these vulnerabilities is the first step toward mitigating them. This guide will walk you through the common stability issues, their underlying causes, and practical, validated protocols to address them.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you might encounter during your experiments with 1-(3-Ethylphenyl)piperazine.

FAQ 1: My experimental results are inconsistent. Could the stability of my 1-(3-Ethylphenyl)piperazine solution be the issue?

Answer: Yes, inconsistent results are a classic indicator of compound instability. 1-(3-Ethylphenyl)piperazine, like other phenylpiperazine derivatives, can degrade under various conditions, leading to a decrease in the concentration of the active compound and the potential introduction of interfering degradation products.[1]

Troubleshooting Steps:

  • Review Your Solution Preparation and Storage:

    • Storage Conditions: How are you storing your stock and working solutions? Phenylpiperazines are known to be less stable at room temperature.[3] For optimal stability, solutions should be stored at low temperatures (refrigerated or frozen) and protected from light.

    • pH of the Solution: The pH of your aqueous solution is a critical factor. Phenylpiperazine derivatives can undergo accelerated hydrolytic degradation in both acidic and alkaline environments.[1]

  • Perform a Quick Purity Check:

    • Analyze your current solution using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to check for the presence of degradation products. A simple comparison of the chromatogram of your aged solution with that of a freshly prepared solution can be very revealing.

Visualizing the Troubleshooting Workflow

Caption: A logical workflow for troubleshooting inconsistent experimental results potentially caused by compound instability.

FAQ 2: I suspect my 1-(3-Ethylphenyl)piperazine solution is degrading. What are the likely degradation pathways?

Answer: Based on the behavior of similar phenylpiperazine compounds, the primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation.[1]

  • Hydrolysis: This is a common degradation route in aqueous solutions. The reaction is often catalyzed by the presence of hydrogen (H+) and hydroxide (OH-) ions, meaning that both acidic and basic conditions can accelerate degradation.[1] A potential hydrolytic degradation pathway for a related phenylpiperazine derivative involves cleavage of the molecule, which could result in the formation of 1-phenylpiperazine and other byproducts.[1]

  • Oxidation: The piperazine ring can be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen. This can lead to the formation of various oxidized species, including N-oxides. Studies on piperazine itself have shown that oxidation can be catalyzed by metal ions.[4]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of aromatic compounds. For some therapeutic drugs, photodegradation can lead to the formation of sulfoxides and carbazole forms.[5]

Visualizing Potential Degradation Pathways

degradation_pathways parent 1-(3-Ethylphenyl)piperazine hydrolysis Hydrolysis (Acidic/Basic Conditions) parent->hydrolysis oxidation Oxidation (e.g., H2O2, dissolved O2) parent->oxidation photodegradation Photodegradation (UV/Visible Light) parent->photodegradation hydrolysis_products Potential Products: - 3-Ethylaniline - N,N-bis(2-hydroxyethyl)amine - Other cleaved products hydrolysis->hydrolysis_products oxidation_products Potential Products: - N-oxides - Ring-opened products oxidation->oxidation_products photo_products Potential Products: - Oxidized species - Dimerized products photodegradation->photo_products

Caption: A diagram illustrating the primary degradation pathways for 1-(3-Ethylphenyl)piperazine.

FAQ 3: How can I proactively assess the stability of my 1-(3-Ethylphenyl)piperazine solutions?

Answer: A proactive approach to understanding the stability of your compound is to conduct a forced degradation study. This involves subjecting the compound to a range of stress conditions that are more severe than typical experimental or storage conditions. The goal is to accelerate degradation to identify potential degradation products and sensitive conditions.

Forced Degradation Study: A Practical Protocol

This protocol is a general guideline and should be adapted based on your specific experimental needs and available analytical instrumentation.

Objective: To identify the potential degradation products of 1-(3-Ethylphenyl)piperazine and determine its stability under various stress conditions.

Materials:

  • 1-(3-Ethylphenyl)piperazine

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or GC system with a suitable detector (e.g., UV, MS)

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of 1-(3-Ethylphenyl)piperazine in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at room temperature and/or elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis experiment.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature, protected from light, for a defined period.[3]

    • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled environment (e.g., 60 °C) for a defined period.

    • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber with UV and visible light) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC or GC method. The method should be able to separate the parent compound from any degradation products.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify any degradation products.

    • Calculate the percentage of degradation of 1-(3-Ethylphenyl)piperazine under each condition.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical Incubation
Acid Hydrolysis0.1 M HClRoom Temp. & 60°C
Base Hydrolysis0.1 M NaOHRoom Temp. & 60°C
Oxidation3% H₂O₂Room Temp.
Thermal60°C60°C
PhotodegradationUV/Visible LightAmbient Temp.
FAQ 4: What is a suitable analytical method for monitoring the stability of 1-(3-Ethylphenyl)piperazine?

Answer: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a robust and widely accessible technique for this purpose. Gas Chromatography (GC) with a suitable detector (e.g., FID or NPD) can also be employed.[6][7]

Example HPLC Method Parameters (Starting Point):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% formic acid or a buffer to control pH) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where 1-(3-Ethylphenyl)piperazine has significant absorbance.

  • Injection Volume: 10-20 µL.

Method Validation: It is crucial to validate your analytical method to ensure it is "stability-indicating." This means demonstrating that the method can accurately measure the concentration of the parent drug in the presence of its degradation products, excipients, and any other potential interfering substances.

Best Practices for Handling and Storage

To minimize the risk of degradation and ensure the reliability of your experiments, adhere to the following best practices:

  • Storage of Solid Compound: Store solid 1-(3-Ethylphenyl)piperazine in a tightly sealed container in a cool, dark, and dry place.

  • Preparation of Solutions: Prepare solutions fresh whenever possible. If you need to prepare stock solutions, use a high-purity solvent and store them appropriately.

  • Storage of Solutions: Store stock and working solutions at low temperatures (2-8 °C or -20 °C) in amber vials or containers wrapped in aluminum foil to protect them from light.

  • pH Control: If working with aqueous solutions, consider using a buffer system to maintain a stable pH, preferably in the neutral range where many compounds exhibit maximum stability.

  • Avoid Contamination: Be mindful of potential contaminants that could catalyze degradation, such as trace metals. Use high-purity water and solvents.

By understanding the potential stability issues of 1-(3-Ethylphenyl)piperazine and implementing these proactive and troubleshooting measures, you can enhance the quality and reliability of your research.

References

  • The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1), (2019).
  • 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. SWGDrug Monograph, (2005).
  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, (2018).
  • Chemical stability of perphenazine. International Journal of Pharmaceutical Compounding, 9(6), 484-486, (2005).
  • Mechanistic Investigation of the Stimulus Properties of 1-(3-trifluoromethylphenyl)piperazine. Pharmacology Biochemistry and Behavior, 43(3), 739-748, (1992).
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Industrial & Engineering Chemistry Research, 50(1), 131-139, (2011).
  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 104, 103215, (2021).
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime, (2013).
  • 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDrug Monograph, (2005).
  • A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection. Journal of Applied Toxicology, 34(11), 1239-1245, (2014).
  • Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium.
  • Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture. Energy Procedia, 37, 1729-1740, (2013).
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Synthesis of 1-(3-Ethylphenyl)Piperazine Monohydrochloride. PrepChem, (2023).
  • Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. RSC Advances, 9(48), 28059-28065, (2019).

Sources

Technical Support Center: Stability & Handling of 1-(3-Ethylphenyl)piperazine

[1]

Core Directive: The Stability Crisis[1]

Researchers frequently encounter a "yellowing" phenomenon with phenylpiperazines like 1-(3-Ethylphenyl)piperazine (3-EPP).[1] This is not merely cosmetic; it indicates the onset of oxidative degradation.[1] As a secondary amine attached to an electron-rich aromatic system, 3-EPP is thermodynamically predisposed to react with atmospheric oxygen and trace metal ions.[1]

This guide moves beyond basic SDS recommendations to provide a mechanistic understanding and field-proven protocols for maintaining compound integrity.

The Mechanism of Failure

To prevent oxidation, you must understand the enemy.[1] The degradation of 3-EPP proceeds through two primary pathways, catalyzed by light, heat, and transition metals.

The Oxidation Cascade
  • N-Oxidation (Primary): The lone pair on the secondary amine nitrogen is the most reactive site.[1] Radical initiation (often light-induced) leads to the formation of N-oxides and hydroxylamines.[1]

  • Benzylic Oxidation (Secondary): The ethyl group at the meta position contains benzylic hydrogens.[1] While less reactive than the amine, prolonged exposure to air can oxidize this position to a ketone or alcohol derivative.[1]

  • Dimerization: Oxidative coupling can link two piperazine rings, leading to high-molecular-weight impurities that cause the characteristic brown/yellow discoloration.[1]

Visualization: Degradation Pathways

OxidationPathwaysFigure 1: Mechanistic pathways of 1-(3-Ethylphenyl)piperazine oxidation.EPP1-(3-Ethylphenyl)piperazine(Intact)RadicalN-Centered Radical(Intermediate)EPP->Radical H-abstractionBenzylicBenzylic Ketone(Side Product)EPP->Benzylic Slow Air Oxidation(Ethyl Group)OxygenO2 / Light / MetalsOxygen->RadicalNOxideN-Oxide / Hydroxylamine(Polar Impurity)Radical->NOxide +OH/O2DimerCoupled Dimers(Yellow/Brown Color)Radical->Dimer Coupling

[1][2]

Storage & Handling Protocols (Q&A)

Q: My sample turned yellow overnight. Is it ruined?

A: Not necessarily, but purity has been compromised.[1] The yellow color typically arises from trace amounts of conjugated oxidation products (N-oxides or diazo species) which have high extinction coefficients.[1] Even 0.1% impurity can cause visible discoloration.[1]

  • Action: If the application is sensitive (e.g., biological assay, crystallization), repurification is required.[1] If used as a crude intermediate, you may proceed, but expect lower yields.[1]

Q: What is the absolute best way to store 3-EPP long-term?

A: You must arrest the kinetics of the radical chain reaction.[1] Standard refrigeration is insufficient for long-term storage of the free base.[1]

Table 1: Storage Tier List

TierFormConditionsExpected Stability
Gold HCl Salt -20°C, Argon flush, Amber vial> 2 Years
Silver Free Base-20°C, Argon flush, Amber vial6 - 12 Months
Bronze Free Base4°C, Tightly capped, Dark1 - 3 Months
Avoid Free BaseRoom Temp, Clear glass, Air< 2 Weeks
Q: Why is the HCl salt more stable?

A: Protonation of the secondary amine by hydrochloric acid removes the electron density from the nitrogen lone pair.[1] This effectively "locks" the site most susceptible to oxidative attack, rendering it chemically inert to atmospheric oxygen.[1]

Experimental Troubleshooting

Q: I am synthesizing a library. How do I handle 3-EPP during the reaction to prevent oxidation?

A: Oxidation often occurs during dissolution or workup when the surface area exposed to air is maximized.[1]

Protocol: The "Degas-First" Approach

  • Solvent Prep: Never dissolve 3-EPP in non-degassed solvents.[1] Sparge reaction solvents with Nitrogen or Argon for at least 15 minutes prior to addition.[1]

  • Antioxidant Shield: For highly sensitive applications, add 0.1 mol% BHT (Butylated Hydroxytoluene) or Ascorbic Acid to the reaction mixture.[1] These act as radical scavengers, sacrificing themselves to protect the piperazine ring.[1]

  • Metal Chelation: If your reaction involves metal catalysts (Cu, Pd, Fe), add EDTA during the aqueous workup to sequester metal ions.[1] Residual metals are potent catalysts for auto-oxidation in the dried product.[1]

Q: How do I repurify an oxidized (yellow) sample?

A: Distillation is risky due to thermal degradation.[1] The most robust method is Salt Formation and Recrystallization .[1]

Step-by-Step Rescue Protocol:

  • Dissolution: Dissolve the yellow free base in a minimal amount of degassed Ethanol or Isopropanol.[1]

  • Acidification: Dropwise add 1.1 equivalents of HCl (in ether or dioxane) while stirring under Argon. The solution may darken initially.

  • Precipitation: Cool to 0°C. The 3-EPP·HCl salt should precipitate as a white or off-white solid, leaving the oxidized yellow impurities in the mother liquor.[1]

  • Wash: Filter and wash the cake with cold, anhydrous ether.

  • Liberation (Optional): If the free base is required, suspend the salt in water, basify with NaOH, and extract rapidly into DCM under Nitrogen.[1]

Visualization: The "Rescue" Workflow

RescueProtocolFigure 2: Purification workflow via salt formation.OxidizedOxidized Sample(Yellow Oil/Solid)DissolveDissolve in EtOH(Degassed)Oxidized->DissolveAcidifyAdd HCl/Dioxane(Under Argon)Dissolve->AcidifyFilterFilter PrecipitateAcidify->FilterLiquorMother Liquor(Contains Impurities)Filter->Liquor FiltrateProductPure 3-EPP·HCl(White Solid)Filter->Product Retentate

[1]

Analytical Verification

Q: How do I confirm the absence of N-oxides?

A: Standard NMR might miss low-level oxidation.[1]

  • LC-MS: This is the gold standard.[1] Look for a peak with M+16 (Oxygen addition) relative to the parent mass.[1]

  • TLC: Use a polar solvent system (e.g., DCM:MeOH 9:1).[1] N-oxides are significantly more polar than the parent amine and will appear as a spot with a much lower Rf value (near the baseline).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13329, 1-(3-Ethoxy-3-phenylpropyl)-4-(3-methylphenyl)piperazine (Analogous Structure Data).[1] Retrieved from [Link]

  • Loba Chemie (2016). Material Safety Data Sheet: N-Ethyl Piperazine.[1][2] Retrieved from [Link]

  • American Pharmaceutical Review (2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems (Secondary Amine Oxidation Mechanisms). Retrieved from [Link]

Validation & Comparative

Technical Guide: Receptor Profiling and Cross-Reactivity of 1-(3-Ethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(3-Ethylphenyl)piperazine (3-EPP) , focusing on its receptor binding profile and cross-reactivity. Designed for drug development professionals, this document synthesizes experimental data to benchmark 3-EPP against established arylpiperazines like mCPP and TFMPP.

Executive Summary & Pharmacological Context

1-(3-Ethylphenyl)piperazine (3-EPP) is a substituted arylpiperazine widely utilized as a privileged scaffold in the design of G-protein coupled receptor (GPCR) ligands. While often employed as the "head group" in high-affinity Dopamine D3 receptor antagonists, the isolated 3-EPP molecule exhibits a complex polypharmacological profile.

Core Value Proposition:

  • Primary Utility: A versatile building block for synthesizing selective D3 and 5-HT ligands.

  • Critical Challenge: High potential for off-target cross-reactivity with Serotonin (5-HT), Adrenergic (

    
    ), and Dopamine (D) receptors due to the "promiscuous" nature of the phenylpiperazine core.
    
  • Differentiation: Compared to its chlorinated analog mCPP , 3-EPP offers distinct lipophilic properties (Ethyl vs. Chloro) that alter blood-brain barrier (BBB) penetration and receptor subtype selectivity.

Comparative Receptor Profiling

The following analysis benchmarks 3-EPP against the industry standards mCPP (1-(3-Chlorophenyl)piperazine) and TFMPP (1-(3-Trifluoromethylphenyl)piperazine).

Affinity & Selectivity Landscape

The 3-substitution pattern on the phenyl ring is a critical determinant of selectivity. While 3-EPP retains the serotonergic bias typical of the class, the steric bulk of the ethyl group modulates its affinity for adrenergic and dopaminergic sites.

Table 1: Comparative Binding Affinities (


 in nM) 
Note: Lower 

indicates higher affinity. Values represent consensus ranges from radioligand binding assays in mammalian brain tissue.
Receptor Target1-(3-Ethylphenyl)piperazine (3-EPP) mCPP (Alternative) TFMPP (Alternative) Interpretation
5-HT

10 – 50 nM (High)20 – 40 nM15 – 30 nM3-EPP is equipotent to mCPP; likely acts as a partial agonist.
5-HT

40 – 100 nM (High)30 – 60 nM50 – 100 nMPrimary target for psychoactive effects; 3-EPP shows strong retention.

-Adrenergic
150 – 300 nM (Moderate)200 – 400 nM> 500 nMCritical Cross-Reactivity: 3-EPP binds

more tightly than TFMPP, posing hypotension risks.

-Adrenergic
80 – 150 nM (Moderate)90 – 120 nM200 – 300 nMSignificant off-target binding; potential for sedative/cardiovascular side effects.
Dopamine D

> 500 nM (Low)> 1000 nM> 1000 nM3-EPP is generally 5-HT selective over D2, similar to mCPP.
Dopamine D

50 – 200 nM (Moderate)> 500 nM> 1000 nMDifferentiation: 3-EPP serves as a superior scaffold for D3-preferring ligands compared to mCPP.
Mechanism of Cross-Reactivity

The cross-reactivity of 3-EPP stems from the conservation of the orthosteric binding pocket across aminergic GPCRs.

  • Aspartate Anchor: The protonated nitrogen of the piperazine ring forms a salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in TM3 of 5-HT, D2, and Adrenergic receptors.

  • Steric Tolerance: The 3-ethyl substituent sits in a hydrophobic sub-pocket. 5-HT receptors tolerate this bulk well. D3 receptors have a slightly more permissive secondary pocket than D2, explaining the slight D3 bias of 3-EPP derivatives.

Visualization: Signaling & Selectivity Logic

The following diagram illustrates the structural activity relationship (SAR) and the divergence in receptor signaling pathways activated by 3-EPP.

G cluster_5HT Primary Targets (Serotonergic) cluster_OffTarget Cross-Reactivity Risks EPP 1-(3-Ethylphenyl)piperazine (3-EPP) HT1A 5-HT1A Receptor (Gi/o coupled) EPP->HT1A High Affinity (Partial Agonist) HT2C 5-HT2C Receptor (Gq coupled) EPP->HT2C High Affinity (Agonist) Alpha1 α1-Adrenergic (Vasodilation) EPP->Alpha1 Mod. Affinity (Antagonist?) D3R Dopamine D3 (Motor/Reward) EPP->D3R Scaffold Affinity (Ligand Dependent) Anxiety Anxiolysis / Serotonin Syndrome HT1A->Anxiety HT2C->Anxiety Hypotension Hypotension (Side Effect) Alpha1->Hypotension

Figure 1: Pharmacological interaction map of 3-EPP. Green pathways indicate primary therapeutic targets; Red/Yellow pathways indicate sources of side effects and cross-reactivity.

Experimental Protocols for Validation

To validate the performance and selectivity of 3-EPP in your specific application, follow these self-validating protocols.

Protocol A: Competitive Radioligand Binding (Cross-Reactivity Screen)

Objective: Determine the


 of 3-EPP at 5-HT vs. Adrenergic sites.

Reagents:

  • Membranes: CHO-K1 cells overexpressing human 5-HT

    
     or 
    
    
    
    .
  • Radioligands: [

    
    H]-8-OH-DPAT (for 5-HT
    
    
    
    ) and [
    
    
    H]-Prazosin (for
    
    
    ).
  • Test Compound: 3-EPP (dissolved in DMSO, final conc < 0.1%).

Workflow:

  • Preparation: Dilute membranes in Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    ).
    
  • Incubation:

    • Mix: 50

      
      L Membrane + 50 
      
      
      
      L Radioligand (
      
      
      concentration) + 50
      
      
      L 3-EPP (10 concentrations:
      
      
      to
      
      
      M).
    • Control: Define Non-Specific Binding (NSB) using 10

      
      M Serotonin (for 5-HT) or Phentolamine (for 
      
      
      
      ).
  • Equilibrium: Incubate for 60 min at 27°C.

  • Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure CPM via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional Selectivity ([ S]GTP S Binding)

Objective: Distinguish whether 3-EPP acts as an agonist or antagonist at the target receptor (crucial for D3R vs 5-HT1A differentiation).

Workflow Visualization:

Workflow Step1 1. Membrane Prep (GDP Loading) Step2 2. Agonist Stimulation (+/- 3-EPP) Step1->Step2 Step3 3. Add [35S]GTPγS (Non-hydrolyzable) Step2->Step3 Step4 4. Incubation (30 min @ 30°C) Step3->Step4 Step5 5. Filtration & Counting Step4->Step5 Decision Data Interpretation Step5->Decision Result1 Increase in CPM = Agonist Decision->Result1 Result2 No Change/Decrease = Antagonist Decision->Result2

Figure 2: [


S]GTP

S functional assay workflow. This assay measures the activation of G-proteins, distinguishing functional agonists from silent antagonists.

Expert Analysis & Recommendations

Causality of Experimental Choices
  • Why Radioligand Binding? It is the only method to quantify affinity (

    
    ) independent of efficacy. Since 3-EPP is often an antagonist at D3 but an agonist at 5-HT, functional assays alone would miss the "silent" binding that causes side effects (e.g., receptor occupancy without activation).
    
  • Why 3-Substitution Matters: The ethyl group at the 3-position increases lipophilicity (

    
    ) compared to mCPP (
    
    
    
    ). This enhances CNS penetration but also increases non-specific binding to hydrophobic pockets in
    
    
    -adrenergic receptors.
Strategic Recommendations
  • For D3 Receptor Ligand Development: Use 3-EPP as the "head group" but attach a 4-carbon linker and a secondary aryl amide (e.g., a thiophene moiety) to the N4 nitrogen. This strategy utilizes the 3-EPP orthosteric binding while leveraging the secondary pharmacophore to achieve >100-fold selectivity over D2.

  • For Serotonin Research: Be aware that 3-EPP is not a clean tool compound. It will activate 5-HT

    
     (anxiety/hypophagia) and 5-HT
    
    
    
    simultaneously. For selective 5-HT
    
    
    activation, use 8-OH-DPAT instead.
  • Safety Monitoring: In in vivo studies, monitor blood pressure. The

    
     affinity of 3-EPP (approx. 200 nM) is sufficient to cause transient hypotension at effective neuroactive doses.
    

References

  • Heidbreder, C. A., & Newman, A. H. (2010).[1] Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders.[1] Annals of the New York Academy of Sciences.[1]

  • Glennon, R. A., et al. (1986). Binding of phenylpiperazines to 5-HT1, 5-HT2, and dopamine D2 receptors. Journal of Medicinal Chemistry.

  • Boessen, R., et al. (2005). Meta-chlorophenylpiperazine (mCPP), a non-selective 5-HT receptor agonist, affects the sleep-wake cycle in rats. European Journal of Pharmacology.

  • Kumar, V., et al. (2017). Dopamine D3 receptor selective antagonists/partial agonists; method of making; and use thereof. World Intellectual Property Organization (WO2017160552A1).

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A Comparative Analysis of the Metabolic Stability of Phenylpiperazine Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs targeting the central nervous system (CNS). From antidepressants like trazodone and nefazodone to antipsychotics such as aripiprazole and anxiolytics like buspirone, the versatility of this privileged structure is undeniable. However, the journey from a promising phenylpiperazine derivative to a successful therapeutic agent is fraught with challenges, a principal one being metabolic stability.

This guide provides a comprehensive comparative analysis of the metabolic stability of different phenylpiperazine derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causal relationships between chemical structure, metabolic pathways, and ultimately, the pharmacokinetic profile of these compounds. By understanding the nuances of their biotransformation, we can make more informed decisions in lead optimization and candidate selection, thereby accelerating the development of safer and more effective medicines.

The Critical Role of Metabolic Stability in Phenylpiperazine Drug Candidates

Metabolic stability, the susceptibility of a compound to biotransformation, is a critical determinant of a drug's pharmacokinetic profile. It directly influences key parameters such as oral bioavailability, plasma half-life, and clearance.[1][2] For phenylpiperazine derivatives, which often target chronic conditions requiring consistent drug exposure, achieving an optimal metabolic stability profile is paramount.

Rapid metabolism can lead to low systemic exposure and a short duration of action, necessitating frequent dosing and potentially compromising patient compliance. Conversely, excessively slow metabolism can result in drug accumulation, leading to an increased risk of adverse effects and toxicity.[2] Therefore, a thorough understanding and early assessment of metabolic stability are essential to de-risk drug development programs and select candidates with the highest probability of clinical success.

Key Metabolic Pathways of Phenylpiperazine Derivatives

The metabolic fate of phenylpiperazine derivatives is predominantly governed by the cytochrome P450 (CYP) superfamily of enzymes, with CYP3A4 and CYP2D6 playing the most prominent roles.[3][4] The primary metabolic transformations include N-dealkylation, aromatic hydroxylation, and N-oxidation.

N-dealkylation: This is a common metabolic route for many phenylpiperazine-containing drugs, such as trazodone and nefazodone, leading to the formation of the active metabolite meta-chlorophenylpiperazine (m-CPP).[5] This reaction is primarily catalyzed by CYP3A4.[5]

Aromatic Hydroxylation: The phenyl ring of the phenylpiperazine moiety is susceptible to hydroxylation, a reaction often mediated by CYP2D6.[6] The position of hydroxylation can be influenced by the presence and nature of substituents on the phenyl ring.

N-oxidation: The nitrogen atoms within the piperazine ring can undergo oxidation, another common metabolic pathway for this class of compounds.

The interplay of these pathways, and the specific CYP isoforms involved, dictates the overall metabolic clearance and the generation of potentially active or inactive metabolites.

MetabolicPathways Figure 1: Major Metabolic Pathways of Phenylpiperazine Derivatives Parent Phenylpiperazine Derivative N_Dealkylation N-Dealkylation (e.g., formation of m-CPP) Parent->N_Dealkylation CYP3A4 Aromatic_Hydroxylation Aromatic Hydroxylation Parent->Aromatic_Hydroxylation CYP2D6 N_Oxidation N-Oxidation Parent->N_Oxidation CYP isoforms

Figure 1: Major Metabolic Pathways of Phenylpiperazine Derivatives

Comparative In Vitro Metabolic Stability Data

To provide a tangible comparison of the metabolic stability of various phenylpiperazine derivatives, the following table summarizes in vitro data from human liver microsome (HLM) and hepatocyte studies. It is important to note that direct comparison of absolute values across different studies should be done with caution due to potential variations in experimental conditions. However, the data provides a valuable rank-ordering of these compounds in terms of their metabolic lability.

CompoundIn Vitro SystemHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein or mL/min/g liver)Primary Metabolizing Enzyme(s)Reference(s)
Trazodone Human Hepatocytes-1.31 mL/min/g liverCYP3A4, CYP2D6[3]
Aripiprazole -Long half-life-CYP3A4, CYP2D6[6]
Buspirone Human Liver Microsomes--CYP3A4[4]
Nefazodone ---CYP3A4[7]
UNC10201652 Human Liver Microsomes-48.1 µL/min/mgCYP450s[8]
Pemigatinib Human Liver Microsomes27.2925.40 µL/min/mg-[9]
Sapitinib Human Liver Microsomes21.0738.48 mL/min/kg (scaled)CYP3A4 (predicted)[10]

Data for some compounds were not available in the format of t1/2 or CLint from the searched sources.

Structure-Metabolism Relationships: Guiding Principles for Lead Optimization

Understanding the relationship between the structure of a phenylpiperazine derivative and its metabolic stability is crucial for rational drug design. Several key structural features can significantly influence the rate and pathway of metabolism:

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring can dramatically alter a compound's susceptibility to metabolism. For instance, electron-withdrawing groups may decrease the rate of aromatic hydroxylation by CYP2D6. Conversely, electron-donating groups might facilitate this metabolic pathway. The presence of substituents at positions prone to hydroxylation can also block this metabolic route, thereby enhancing stability.

  • N-Alkyl Substituent on the Piperazine Ring: The nature of the substituent on the distal nitrogen of the piperazine ring is a major determinant of its susceptibility to N-dealkylation by CYP3A4. Bulky or sterically hindered groups can reduce the affinity of the molecule for the active site of CYP3A4, leading to a slower rate of metabolism.

  • Introduction of Heteroatoms: Replacing a carbon atom with a heteroatom within the scaffold can alter the electronic properties and metabolic profile of the molecule. For example, the introduction of a nitrogen atom in an aromatic ring can increase polarity and potentially reduce metabolic lability.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

The following is a detailed, step-by-step protocol for a typical in vitro liver microsomal stability assay, a cornerstone for evaluating the metabolic stability of new chemical entities.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound in human liver microsomes.

Materials:

  • Test compound (e.g., a novel phenylpiperazine derivative)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P; glucose-6-phosphate dehydrogenase, G6PDH; and NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Acetonitrile (ACN) containing an internal standard (IS) for quenching the reaction and for analytical quantification

  • 96-well plates

  • Incubator shaker

  • Centrifuge

  • LC-MS/MS system

MicrosomalStabilityWorkflow Figure 2: Workflow for In Vitro Liver Microsomal Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Microsomes Prepare Microsome Working Solution Pre_Incubate Pre-incubate Microsomes and Compound (37°C) Prep_Microsomes->Pre_Incubate Prep_Compound Prepare Test Compound Working Solution Prep_Compound->Pre_Incubate Prep_NADPH Prepare NADPH Regenerating System Initiate_Reaction Initiate Reaction with NADPH System Prep_NADPH->Initiate_Reaction Pre_Incubate->Initiate_Reaction Time_Points Incubate at 37°C (0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench Quench Reaction with Cold Acetonitrile + IS Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Calculate t1/2 and CLint Analyze->Data_Analysis

Figure 2: Workflow for In Vitro Liver Microsomal Stability Assay

Procedure:

  • Preparation of Reagents:

    • Thaw the pooled human liver microsomes on ice.

    • Prepare a working solution of the test compound and positive controls in the phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal working solution and the test compound or control compound working solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well. The final concentration of the test compound is typically 1 µM, and the microsomal protein concentration is around 0.5 mg/mL.[11]

    • Incubate the plate at 37°C with continuous shaking.

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from each well and transfer it to a new 96-well plate containing ice-cold acetonitrile with the internal standard. This will stop the enzymatic reaction and precipitate the proteins.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[9][10]

      • LC System: A reverse-phase C18 column is commonly used.[9]

      • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid, is typically employed.[5]

      • MS/MS Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent compound and the internal standard.[5]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).[1]

Conclusion

The metabolic stability of phenylpiperazine derivatives is a multifaceted property that is critical to their success as therapeutic agents. A comprehensive understanding of their metabolic pathways, the enzymes involved, and the relationship between their structure and metabolic fate is indispensable for medicinal chemists and drug development scientists. The in vitro liver microsomal stability assay, as detailed in this guide, provides a robust and reliable method for the early assessment of metabolic lability, enabling data-driven decisions in the lead optimization process. By integrating these principles and experimental approaches into drug discovery programs, the scientific community can more effectively design and develop novel phenylpiperazine-based therapies with improved pharmacokinetic profiles and a higher likelihood of clinical success.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.